molecular formula C27H28N2O3 B2464909 N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850907-52-7

N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Cat. No. B2464909
CAS RN: 850907-52-7
M. Wt: 428.532
InChI Key: DSPQYFZGVQKMJK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.532. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties Research into amide-containing isoquinoline derivatives, such as the structural aspects of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, reveals insights into the formation of gels and crystalline solids upon treatment with different mineral acids. These compounds exhibit unique host–guest complexation behaviors, influencing their fluorescence emissions, which may have implications for the development of new materials or sensors (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies Studies on the synthesis of related acetamide derivatives, including N-(2,4-diformyl-5-hydroxyphenyl)acetamide and others, provide valuable methodologies for producing various acetamide derivatives with potential applications in chemical synthesis and drug development (Hocker & Giesecke, 2003).

Antifungal Applications The development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents showcases the potential therapeutic applications of these compounds. Through structural modifications, researchers have enhanced the plasmatic stability of these derivatives, leading to compounds with promising in vitro and in vivo antifungal activity (Bardiot et al., 2015).

Antiviral Research In the context of treating Japanese encephalitis, the synthesis and evaluation of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects, indicating its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).

Analgesic Potential Research on capsaicinoid analogs, such as the study of the crystal structure and hydrogen bonding of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, suggests the potential analgesic properties of these compounds, offering insights into their interactions and stability (Park et al., 1995).

Molecular Docking and Spectroscopy The DFT and experimental investigations (FT-IR and FT-Raman) into the vibrational spectroscopy of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provide a comprehensive structural analysis. Molecular docking studies suggest potential inhibitory activity against BRCA2 complex, indicating the compound's relevance in cancer research (El-Azab et al., 2016).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-18-7-4-9-21(15-18)16-29-14-13-22-23(27(29)31)10-6-12-25(22)32-17-26(30)28-24-11-5-8-19(2)20(24)3/h4-12,15H,13-14,16-17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPQYFZGVQKMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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